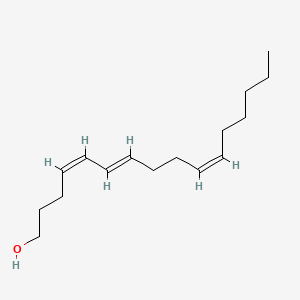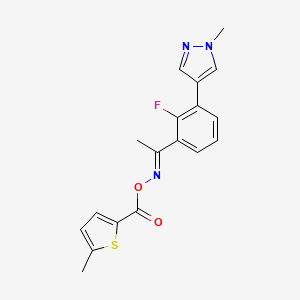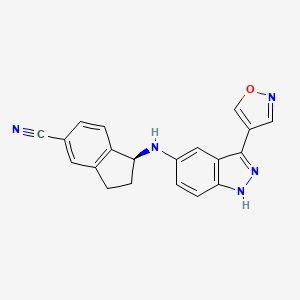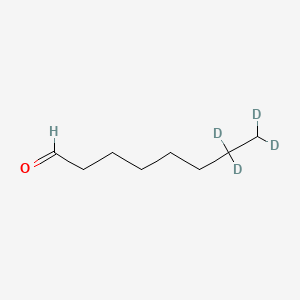
Speciogynine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Speciogynine and its derivatives, including Speciogynine-d3, involves several steps. One reported method includes the use of an enantioselective thiourea-catalyzed Pictet-Spengler reaction to form the tetrahydro-β-carboline ring, followed by a Pd-catalyzed Tsuji-Trost allylic alkylation to close the D-ring . This method provides a high yield and enantioselectivity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory methods but scaled up to accommodate larger quantities. Techniques such as high-performance liquid chromatography (HPLC) and column chromatography are used to purify the compound to high purity levels .
化学反应分析
Types of Reactions
Speciogynine-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines .
科学研究应用
Speciogynine-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Speciogynine.
Biology: Investigated for its potential effects on cellular pathways and receptor binding.
Medicine: Studied for its potential analgesic and anti-inflammatory properties.
Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery
作用机制
Speciogynine-d3 exerts its effects by interacting with various molecular targets and pathways. It has been shown to exhibit antinociceptive properties via an opioid receptor-independent mechanism . The structural difference in the β-methoxyacrylate group of Speciogynine and its diastereomers might influence their potency and activity .
相似化合物的比较
Similar Compounds
Mitragynine: Another major alkaloid found in kratom, known for its analgesic properties.
Speciociliatine: A diastereomer of Speciogynine with similar biological activities.
Mitraciliatine: Another diastereomer with distinct pharmacological properties.
Uniqueness
Speciogynine-d3 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and as a reference standard in analytical chemistry .
属性
分子式 |
C23H30N2O4 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
trideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19-/m0/s1/i4D3 |
InChI 键 |
LELBFTMXCIIKKX-BAESUDMPSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)/C(=C/OC)/[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1CC)C4=C(N3)C=CC=C4OC |
规范 SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)



![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)
![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)
![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)

![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)


![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)


